(R)-Ramelteon
Übersicht
Beschreibung
Ramelteon (brand name Rozerem) is a novel hypnotic drug developed by Takeda Pharmaceuticals that is used to treat insomnia. It is a melatonin receptor agonist, meaning that it binds to and activates melatonin receptors in the brain. This drug was approved by the United States Food and Drug Administration (FDA) in 2005 and is now widely used to treat insomnia.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
(R)-Ramelteon, known for its efficacy in treating sleep disorders, is an orally active, highly selective melatonin MT1/MT2 receptor agonist. Unlike sedative hypnotics that target GABAA receptor complexes, ramelteon's mechanism of action is unique, acting on melatonin receptors primarily located in the suprachiasmatic nucleus, the body's "master clock" (Miyamoto, 2009). This distinct action mechanism classifies it as a chronohypnotic, offering an alternative treatment option for insomnia.
Neurochemical Characteristics
Ramelteon's neurochemical profile is defined by its high affinity for human MT1 and MT2 receptors, significantly higher than that of melatonin. It demonstrates no measurable affinity for other receptors or impact on various enzymes, underlining its specificity as a melatonin receptor agonist. This specificity plays a crucial role in its pharmacological effects, including its potential for treating insomnia (Kato et al., 2005).
Applications in Sleep Disorders
Treatment of Insomnia : Clinical trials have shown that ramelteon is effective in reducing sleep latency and improving sleep quality in adults with insomnia. It is particularly beneficial in addressing sleep-onset difficulties and has shown promise in maintaining sleep without the common adverse effects associated with other hypnotics (Sateia et al., 2008).
Sleep Disturbance after Traumatic Brain Injury : A study demonstrated the effectiveness of ramelteon in treating sleep disturbances in individuals with traumatic brain injury (TBI), noting improvements in total sleep time and cognitive functioning, particularly executive functioning (Lequerica et al., 2015).
Effects on Circadian Rhythms
Ramelteon shows potential in treating circadian rhythm sleep disorders. It has been observed to facilitate the reentrainment of circadian rhythms after a phase advance, suggesting its usefulness in conditions where circadian rhythms are disrupted, such as jet lag or shift work sleep disorder (Hirai et al., 2005).
Other Potential Applications
Counteracting Metabolic Side Effects : Preliminary evidence suggests that melatonin agonists like ramelteon may attenuate metabolic side effects in psychiatric populations treated with atypical antipsychotics, indicating a broader scope of potential therapeutic applications beyond sleep disorders (Wang et al., 2016).
Cerebral Protection after Traumatic Brain Injury : Ramelteon, through its activation of melatonin receptors, has shown potential in providing cerebral protection after TBI by mitigating oxidative stress and inflammation, suggesting its utility in neuroprotective strategies (Wang et al., 2019).
Wirkmechanismus
Target of Action
®-Ramelteon, commonly known as Ramelteon, is a sedative primarily used to treat insomnia. Its primary targets are the melatonin receptors MT1 and MT2 in the suprachiasmatic nucleus of the brain . These receptors play a crucial role in the regulation of the sleep-wake cycle .
Mode of Action
Ramelteon works by mimicking the action of melatonin, a hormone naturally produced by the body that regulates the sleep-wake cycle . It binds to the MT1 and MT2 receptors with high affinity, thereby promoting sleepiness and enabling the onset of sleep . This interaction with its targets leads to changes in neuronal activity, which helps initiate and maintain sleep .
Biochemical Pathways
It is known that the activation of mt1 and mt2 receptors can inhibit the release of certain neurotransmitters that promote wakefulness . This results in a shift in the balance of neurotransmitters in favor of those that promote sleep .
Pharmacokinetics
The ADME properties of Ramelteon are as follows:
- Absorption : Ramelteon is rapidly absorbed after oral administration, with peak plasma concentrations reached approximately 0.5 to 1.5 hours after dosing .
- Distribution : It is widely distributed throughout the body and is approximately 82% bound to plasma proteins .
- Metabolism : Ramelteon is extensively metabolized in the liver, primarily by the CYP1A2 enzyme, and to a lesser extent by CYP2C and CYP3A4 .
- Excretion : The metabolites of Ramelteon are primarily excreted in the urine . The bioavailability of Ramelteon is affected by factors such as food intake and liver function .
Result of Action
The molecular and cellular effects of Ramelteon’s action primarily involve the induction of sleepiness and the facilitation of sleep onset and maintenance . At the molecular level, Ramelteon’s binding to MT1 and MT2 receptors leads to changes in neuronal activity that promote sleep . At the cellular level, this can result in an overall decrease in brain activity, particularly in areas associated with wakefulness .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ramelteon. For instance, light exposure can affect the body’s production of melatonin and thus potentially impact the effectiveness of Ramelteon . Additionally, the drug’s stability can be affected by storage conditions such as temperature and humidity . Furthermore, individual factors such as age, liver function, and the presence of other medications can also influence the drug’s action and efficacy .
Eigenschaften
IUPAC Name |
N-[2-[(8R)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-2-15(18)17-9-7-12-4-3-11-5-6-14-13(16(11)12)8-10-19-14/h5-6,12H,2-4,7-10H2,1H3,(H,17,18)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXDSYKOBKBWJQ-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NCC[C@H]1CCC2=C1C3=C(C=C2)OCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701144565 | |
Record name | N-[2-[(8R)-1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701144565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
196597-27-0 | |
Record name | N-[2-[(8R)-1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethyl]propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=196597-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ramelteon, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196597270 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[2-[(8R)-1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701144565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RAMELTEON, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6PEQ72LZ6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism by which (R)-Ramelteon protects against renal IRI?
A1: While the exact mechanism remains to be fully elucidated, the research suggests that (R)-Ramelteon's protective effects involve multiple pathways:
- Reduced Apoptosis: (R)-Ramelteon treatment led to a decrease in the pro-apoptotic protein Bax and an increase in the anti-apoptotic protein Bcl-2 in both in vivo and in vitro models of renal IRI. [] This suggests that (R)-Ramelteon may help preserve cell survival by shifting the balance towards anti-apoptotic signaling.
- Mitochondrial Protection: (R)-Ramelteon demonstrated a protective effect on mitochondria, evidenced by increased mitochondrial membrane potential in cells subjected to hypoxia/reoxygenation (H/R), a model of IRI. [] Furthermore, the compound modulated the expression of key proteins involved in mitochondrial fission and fusion, processes crucial for mitochondrial health and function. []
- Anti-inflammatory Action: (R)-Ramelteon significantly suppressed the levels of pro-inflammatory cytokines IL-6, TNF-α, and IL-1β, indicating its ability to dampen the inflammatory response associated with renal IRI. [] This anti-inflammatory effect is further supported by the observed downregulation of TLR4 and its downstream signaling pathway components (MyD88, p-IκBα, and p-p65 NF-κB). []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.